molecular formula C15H12F3N3O3 B10971187 1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea

1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B10971187
M. Wt: 339.27 g/mol
InChI Key: QOQKGEVYRROSFO-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a nitrophenyl group and a trifluoromethylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-methyl-5-nitroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: 1-(2-Methyl-5-aminophenyl)-3-[3-(trifluoromethyl)phenyl]urea

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-Methyl-5-nitroaniline and 3-(trifluoromethyl)aniline

Scientific Research Applications

1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea may have applications in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea would depend on its specific application. For example, if used as an inhibitor in biochemical assays, it may interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-5-nitrophenyl)-3-phenylurea
  • 1-(2-Methyl-5-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea
  • 1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Comparison

Compared to similar compounds, 1-(2-Methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea may exhibit unique properties due to the presence of both the nitro group and the trifluoromethyl group. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C15H12F3N3O3

Molecular Weight

339.27 g/mol

IUPAC Name

1-(2-methyl-5-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H12F3N3O3/c1-9-5-6-12(21(23)24)8-13(9)20-14(22)19-11-4-2-3-10(7-11)15(16,17)18/h2-8H,1H3,(H2,19,20,22)

InChI Key

QOQKGEVYRROSFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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